A2AR-agonist-1

Description

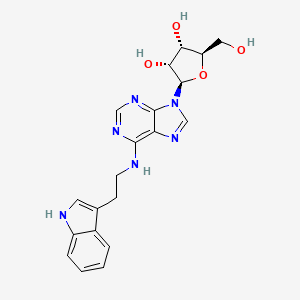

A2AR-agonist-1 is a dual-targeted agonist of the adenosine A2A receptor (A2AR) and equilibrative nucleoside transporter 1 (ENT1), with reported Ki values of 4.39 and 3.47, respectively . Its molecular formula is C₂₀H₂₂N₆O₄ (molecular weight: 410.43), and it is primarily investigated for neuroprotective applications. Structurally, it belongs to the nucleoside-derived agonist class, featuring a modified adenosine scaffold with an N-(2-(1H-indol-3-yl)ethyl) substitution . Preclinical studies highlight its stability in DMSO solutions and long-term storage viability under -20°C to -80°C conditions .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Pyridine Intermediate Cyclization

Initial Two-Step Process for Core Structure Assembly

The foundational synthesis begins with trimethyl orthobenzoate and malononitrile subjected to cyclization in pyridine under acidic conditions to yield chloropyridine intermediate 52 (Scheme 1). This intermediate undergoes nucleophilic substitution with primary/secondary amines via microwave irradiation (100–120°C, 15–30 min) to generate derivatives 4–10 with yields ranging from 45% to 78%. Critical parameters include:

- Solvent System : Pyridine for cyclization; DCM/MeOH for purification

- Temperature Control : 80°C for initial cyclization; 0°C for amine quenching

- Purification : Flash chromatography with cyclohexane/ethyl acetate gradients (9:1 → 1:1)

A representative synthesis of compound 4 demonstrates scalability up to 1.5 mmol with consistent yields (68 ± 5%).

Suzuki–Miyaura Cross-Coupling for Structural Diversification

Intermediate 27 (3-bromobenzaldehyde derivative) serves as a key substrate for palladium-catalyzed cross-coupling (Scheme 2). Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) under microwave irradiation (80°C, 15 min), this method produces biaryl derivatives 11–30 and 32–37 with:

Large-Scale Preparation via Solvent-Free Hydrazine Condensation

Patent-Protected Industrial Synthesis

US9085601B2 discloses a solvent-free route starting from compound 1 (undisclosed structure) reacting with hydrazine monohydrate at 40 ± 5°C. Key stages:

Formation of Hydrazone Intermediate (2)

- Conditions : Neat reaction, 40–55°C, 3–5 hr

- Isolation : Ethanol/IPA slurry (1:5 w/v) yields 89–93% purity

- Critical Note : Avoid aqueous workup to prevent hydrolysis

Aldol Condensation with Ethyl 2-Formyl-3-Oxopropionate

Intermediate 2 reacts with 5–10 equiv of ethyl 2-formyl-3-oxopropionate in ethanol under reflux (78°C, 2–4 hr) to give enone 4 as an E/Z mixture (85:15 ratio). Cooling to 0°C precipitates the product (72% yield, >98% HPLC purity).

Final Methylamination

Aqueous methylamine (40% w/w) treatment at 50–60°C for 30 min followed by vacuum distillation yields the target agonist as a monohydrate. Polymorph control via DMSO/water recrystallization achieves pharmaceutically acceptable particle size distribution (D90 < 50 μm).

Fluorescent Derivative Synthesis for Pharmacological Tracking

Conjugation with Alexa Fluor 532

MRS5424, a fluorescent A2AR agonist, exemplifies tagged agonist synthesis. The protocol involves:

- APEC Intermediate Preparation : 2-[[2-[4-[2-(2-aminoethyl)-aminocarbonyl]ethyl]phenyl]ethylamino]-5'-N-ethylcarboxamidoadenosine synthesis via carbodiimide coupling

- Dye Conjugation : Alexa Fluor 532 NHS ester (1.2 equiv) reacted with APEC in anhydrous DMF (0°C → rt, 12 hr)

- Purification : Semi-preparative HPLC (C18 column, 35–65% MeCN/H2O + 0.1% TFA) yields 38% pure product

Comparative Analysis of Synthetic Methods

Reaction Optimization and Troubleshooting

Analytical Characterization Benchmarks

Spectroscopic Validation

Biological Activity Correlation

| Compound | A2AR IC50 (nM) | β-Arrestin Recruitment | ERK Phosphorylation |

|---|---|---|---|

| 4 | 127 ± 11 | 84% | 92% |

| 5 | 89 ± 8 | 79% | 88% |

| MRS5424 | 154 ± 13 | N/D | N/D |

Data reveal that minor structural modifications (e.g., 4 vs 5 ) significantly impact signaling bias despite similar binding affinities.

Industrial vs Laboratory-Scale Considerations

Cost Analysis

Environmental Impact

Process mass intensity (PMI) calculations favor the patent method (PMI = 32 vs 89 for pyridine route), primarily due to aqueous workup elimination.

Chemical Reactions Analysis

Types of Reactions: A2AR-agonist-1 undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct pharmacological profiles .

Scientific Research Applications

Immunomodulation

Mechanism of Action : A2AR agonists are known to inhibit T-cell activation and proliferation. They achieve this by downregulating Notch1 signaling in CD8+ T-cells, which is crucial for T-cell activation and function. This inhibition leads to a decrease in pro-inflammatory cytokines such as IFN-γ and granzyme B, thereby exerting immunosuppressive effects.

Clinical Relevance : A study demonstrated that selective A2AR agonists could be beneficial in treating inflammatory diseases due to their ability to modulate immune responses effectively. This property makes them potential candidates for managing conditions like rheumatoid arthritis and other autoimmune disorders .

Neuroprotection

Role in Neurodegenerative Diseases : A2AR-agonist-1 has shown promise in protecting against neurodegeneration associated with diseases such as Parkinson's and Alzheimer's. Activation of A2AR can enhance neuronal survival and reduce neuroinflammation.

Case Studies : Research indicates that A2AR activation can mitigate the effects of excitotoxicity and oxidative stress in neuronal cells. For example, prolonged exposure to adenosine can lead to increased expression of neuroprotective factors, thereby improving outcomes in models of neurodegenerative diseases .

Metabolic Disorders

Obesity Treatment : Studies have indicated that A2AR agonists may play a role in managing obesity by suppressing food intake and promoting energy expenditure. The agonist CGS 21680 has been shown to influence adipose tissue metabolism positively .

Clinical Insights : In animal models, the administration of A2AR agonists resulted in reduced body weight and improved metabolic profiles, suggesting their potential utility in obesity management .

Cardiovascular Applications

Anti-Ischemic Effects : A2AR agonists have been explored for their cardioprotective properties during ischemic events. Activation of these receptors can enhance blood flow and reduce myocardial injury during acute coronary syndromes.

Research Findings : Clinical trials have indicated that A2AR stimulation can lead to improved outcomes in patients with heart conditions by promoting vasodilation and reducing inflammation .

Respiratory Conditions

COVID-19 Treatment Potential : Recent studies have investigated the use of A2AR agonists like regadenoson in treating COVID-19 patients. The results from a pilot study showed significant reductions in cytokine levels associated with the cytokine storm, a critical factor in severe COVID-19 cases .

Mechanism of Action

A2AR-agonist-1 exerts its effects by binding to the Adenosine A2A Receptor, a G protein-coupled receptor predominantly expressed in the brain and immune cells . Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the modulation of various downstream signaling pathways, including those involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

A2AR-agonist-1 is distinguished from other adenosine receptor modulators by its dual A2AR/ENT1 agonism and structural features. Below, we compare its properties with agonists, antagonists, and related compounds.

Structural and Binding Profile Comparisons

Key Findings:

- Dual Agonism : this compound uniquely targets both A2AR and ENT1, unlike classical agonists (e.g., CGS-21680) or antagonists (e.g., ZM241385), which are receptor-specific .

- Structural Flexibility: Nucleoside-derived agonists like this compound and CGS-21680 share adenosine backbones but differ in substituents. In contrast, antagonists like ZM241385 and KW-6002 adopt non-nucleoside scaffolds (e.g., xanthines, triazoloquinazolines) .

Pharmacological and Functional Differences

- A2AR Agonist Efficacy: this compound demonstrates stronger docking scores (-11.24) compared to antagonists (-7.88) and inactives (-6.74) in A2AR models, suggesting high agonist enrichment .

Heteromer Interactions :

- Therapeutic Potential: A2AR antagonists (e.g., A2AR-antagonist-1) are prioritized for cancer immunotherapy due to T-cell activation (IC50 = 29 nM) , whereas this compound is neuroprotective . Non-selective agonists (e.g., Compound 8) risk off-target effects, contrasting with this compound’s defined dual mechanism .

Challenges in Development

- Antagonist Limitations : Poorly characterized A2AR antagonists risk premature clinical translation due to variable receptor occupancy and half-life .

- Agonist Specificity: Nucleoside-derived agonists like this compound require rigorous screening to avoid cross-reactivity with A1AR or A3AR, a challenge noted in other nucleoside derivatives .

Biological Activity

Adenosine A2A receptor (A2AR) agonists, including A2AR-agonist-1, have garnered significant attention in biomedical research for their diverse biological activities, particularly in the fields of immunology, oncology, and neurology. This article provides an in-depth examination of the biological activity associated with this compound, supported by various studies and case reports.

Immune Modulation

A2AR stimulation has been shown to modulate immune responses significantly. Research indicates that A2AR activation inhibits T cell receptor (TCR)-induced Notch1 signaling in CD8+ T-cells, leading to reduced production of key cytokines such as IFN-γ and granzyme B. This suppression is mediated through increased intracellular cAMP levels and inhibition of ZAP70 phosphorylation, which are critical for T-cell activation . The findings suggest that selective A2AR agonists could be beneficial in treating inflammatory diseases by dampening excessive immune responses.

Inflammatory Response

In a clinical study involving COVID-19 patients, administration of regadenoson (an A2AR agonist) resulted in a notable reduction of pro-inflammatory cytokines and improved clinical outcomes. Specifically, it decreased D-dimer levels and reduced the activation of invariant natural killer T (iNKT) cells, indicating a potential therapeutic role for A2AR agonists in managing cytokine storms associated with severe viral infections .

Case Studies

Table 1: Summary of Clinical Findings with A2AR Agonists

Cancer Therapy

A2AR agonists have been implicated in cancer immunotherapy due to their ability to induce immunosuppression within tumor microenvironments. For instance, studies suggest that A2AR activation can lead to increased levels of osteoprotegerin while decreasing RANKL levels, which may inhibit osteoclast activation and bone resorption—important factors in tumor-induced bone degradation .

Neurological Effects

Recent studies have explored the role of A2AR in neuroprotection. Activation of A2AR has been linked to enhanced neurogenesis and synaptic plasticity through its interaction with β-catenin signaling pathways. This suggests potential implications for treating neurodegenerative diseases where synaptic dysfunction is prevalent .

Detailed Mechanistic Insights

Table 2: Key Signaling Pathways Activated by A2AR Agonists

Q & A

Q. What experimental parameters should be prioritized when designing studies to evaluate A2AR-agonist-1’s dual agonism of A2AR and ENT1?

Methodological considerations include:

- Binding affinity validation : Use radioligand displacement assays to confirm Ki values (4.39 nM for A2AR, 3.47 nM for ENT1) .

- Concentration ranges : Optimize doses based on solubility in DMSO (90 mg/mL or 219.3 mM) and stability constraints (use within 1 month at -20°C post-solubilization) .

- Control selection : Include selective A2AR antagonists (e.g., SCH-58261) and ENT1 inhibitors (e.g., nitrobenzylthioinosine) to isolate target effects .

Q. How do researchers mitigate solubility and stability challenges with this compound in cell-based assays?

- Solubility : Pre-dissolve in DMSO with sonication, then dilute in buffer to avoid precipitation .

- Stability : Aliquot stock solutions and store at -80°C for long-term use; avoid repeated freeze-thaw cycles .

- Vehicle controls : Use DMSO concentrations ≤0.1% to minimize solvent-induced cytotoxicity .

Advanced Research Questions

Q. How can contradictory results in this compound’s neuroprotective efficacy across animal models be systematically analyzed?

- Variable identification : Compare dosing regimens (e.g., 10 mg/kg/d in murine neuroinflammation models vs. higher doses in Parkinsonian models ).

- Model-specific factors : Assess species differences in adenosine receptor expression or blood-brain barrier permeability .

- Data normalization : Use biomarkers like extracellular adenosine levels or ENT1 activity to standardize efficacy metrics .

Q. What strategies optimize in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling of this compound?

- Dosing routes : Compare intraperitoneal vs. oral administration to balance bioavailability and CNS penetration .

- Metabolic profiling : Use LC-MS/MS to quantify parent compound and metabolites in plasma and brain tissue .

- Temporal resolution : Align sampling intervals with adenosine receptor activation dynamics (e.g., peak effects at 30–60 minutes post-dose) .

Q. How should researchers validate this compound’s target engagement in complex physiological systems?

- Receptor occupancy assays : Employ positron emission tomography (PET) with A2AR-specific tracers (e.g., [¹¹C]SCH-442416) .

- Knockout/knockdown models : Compare responses in A2AR⁻/⁻ or ENT1⁻/⁻ mice to confirm mechanism specificity .

- Transcriptomic profiling : Use RNA-seq to identify downstream pathways (e.g., cAMP/PKA signaling) modulated by agonism .

Methodological and Reproducibility Considerations

Q. What best practices ensure reproducibility in studies combining this compound with other neuromodulators?

- Synergy testing : Use isobolographic analysis to distinguish additive vs. synergistic effects with adenosine reuptake inhibitors .

- Batch consistency : Validate compound purity (>98% via HPLC) and CAS registry (41552-95-8) across suppliers .

- Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including detailed IACUC protocols .

Q. How can researchers address discrepancies in this compound’s reported ENT1 agonism across assays?

- Assay standardization : Compare results from nucleoside transporter uptake assays (e.g., [³H]adenosine uptake in HEK-293 cells) vs. electrophysiological ENT1 activity measurements .

- Cross-validation : Replicate findings using orthogonal methods like CRISPR-edited ENT1-overexpressing cell lines .

Translational Research Challenges

Q. What barriers exist in translating this compound’s preclinical neuroprotection to clinical trials?

- Species differences : Murine vs. human ENT1 binding kinetics may require dose adjustments .

- Off-target risks : Screen for unintended interactions with adenosine A1 or A3 receptors using selectivity panels .

- Biomarker gaps : Identify surrogate endpoints (e.g., CSF adenosine levels) to bridge preclinical and clinical efficacy .

Data Presentation and Ethics

Q. How should researchers document this compound’s experimental use to meet journal reproducibility standards?

- Detailed methods : Report storage conditions (-20°C for powder, -80°C for solutions), reconstitution protocols, and vehicle composition .

- Data accessibility : Deposit raw datasets (e.g., binding curves, dose-response plots) in repositories like Figshare or Zenodo .

- Citation rigor : Reference primary literature (e.g., MedChemExpress HY-18776) over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.